N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
Overview
Description
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a complex organic compound featuring an indole ring system, which is a common structural motif in many natural products and pharmaceuticals. This compound is of interest due to its potential biological and chemical properties, making it a subject of scientific research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation reactions might use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions could involve hydrogenation with palladium on carbon.
Substitution reactions might use alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced forms of the compound, and various substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.
Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activity. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine: Potential medical applications include the use of this compound or its derivatives in drug development. Its structural similarity to other biologically active molecules makes it a candidate for further study in pharmacology.
Industry: In industry, this compound could be used in the production of dyes, pigments, or other chemical products that require indole derivatives.
Mechanism of Action
The exact mechanism of action of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is not fully understood, but it likely involves interaction with specific molecular targets. The indole ring system may bind to receptors or enzymes, leading to biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
N-ethyl-N-(3-methylphenyl)-2-oxoacetamide
N-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
N-ethyl-2-(1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness: N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is unique due to its specific combination of substituents on the indole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-22(15-9-7-8-13(2)12-15)20(24)19(23)18-14(3)21-17-11-6-5-10-16(17)18/h5-12,21H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSFDZVYGWDDBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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